Cy3-PEG7-endo-BCN
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Overview
Description
Cy3-PEG7-endo-BCN is a dye derivative of Cyanine 3 (Cy3) containing seven polyethylene glycol (PEG) units. This compound includes the lyophilic bidentate macrocyclic ligand bicyclo[6.1.0]non-4-yne (BCN), which can further synthesize macrocyclic complexes. In click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3-PEG7-endo-BCN is synthesized by attaching seven PEG units to Cyanine 3, followed by the incorporation of the BCN ligand. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the dye and the successful attachment of the PEG units .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes purification steps such as chromatography to remove any impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG7-endo-BCN primarily undergoes click chemistry reactions, specifically the Huisgen cycloaddition reaction with azide-containing molecules to form stable triazoles. This reaction does not require catalysts and proceeds under mild conditions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-containing compounds. The reaction conditions are typically mild, often conducted at room temperature without the need for additional catalysts .
Major Products
The major products formed from the reactions of this compound are stable triazole derivatives. These products are highly stable and can be used in various applications, including labeling and imaging .
Scientific Research Applications
Cy3-PEG7-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of stable triazole compounds.
Biology: Employed as a fluorescent dye for labeling biomolecules, enabling the visualization of biological processes.
Medicine: Utilized in diagnostic imaging to track the distribution of drugs and other molecules within the body.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Cy3-PEG7-endo-BCN involves its ability to form stable triazoles through click chemistry reactions. The BCN ligand reacts with azide groups to form triazoles, which are highly stable and can be used for various applications. This reaction does not require catalysts and proceeds under mild conditions, making it highly efficient .
Comparison with Similar Compounds
Similar Compounds
Cy3-PEG4-endo-BCN: Similar to Cy3-PEG7-endo-BCN but contains four PEG units instead of seven.
Cy5-PEG7-endo-BCN: A derivative of Cyanine 5 (Cy5) with seven PEG units and the BCN ligand.
Cy3-PEG7-endo-N3: Contains an azide group instead of the BCN ligand
Uniqueness
This compound is unique due to its combination of seven PEG units and the BCN ligand, which provides enhanced solubility and stability. This makes it particularly suitable for applications in click chemistry and fluorescent labeling .
Properties
Molecular Formula |
C57H83ClN4O10 |
---|---|
Molecular Weight |
1019.7 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H82N4O10.ClH/c1-56(2)48-20-12-14-22-50(48)60(5)52(56)24-17-25-53-57(3,4)49-21-13-15-23-51(49)61(53)29-16-8-11-26-54(62)58-27-30-64-32-34-66-36-38-68-40-42-70-43-41-69-39-37-67-35-33-65-31-28-59-55(63)71-44-47-45-18-9-6-7-10-19-46(45)47;/h12-15,17,20-25,45-47H,8-11,16,18-19,26-44H2,1-5H3,(H-,58,59,62,63);1H/t45-,46+,47?; |
InChI Key |
QDCCNPSZSFNYGY-OYFXFMPYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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